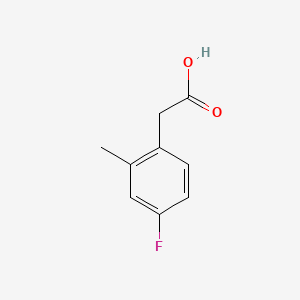

4-Fluoro-2-methylphenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoro-2-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-4-8(10)3-2-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZXQTAPRQFRLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407543 | |

| Record name | 4-Fluoro-2-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407640-40-8 | |

| Record name | 4-Fluoro-2-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluoro-2-methylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-2-methylphenylacetic acid chemical properties

An In-depth Technical Guide to 4-Fluoro-2-methylphenylacetic Acid

Introduction

This compound is a fluorinated aromatic carboxylic acid. Its structural features, including a fluorine atom and a methyl group on the phenyl ring, make it a compound of interest in medicinal chemistry and organic synthesis. The presence of fluorine can significantly alter the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and other technical data relevant to researchers and drug development professionals.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₂ | [1][2][3] |

| Molecular Weight | 168.16 g/mol | [1][2][3] |

| CAS Number | 407640-40-8 | [1][3] |

| IUPAC Name | 2-(4-fluoro-2-methylphenyl)acetic acid | [1] |

| Appearance | White to off-white solid (typical for similar compounds) | [4] |

| Solubility | Insoluble in water.[5] | [5] |

| Melting Point | 75 - 78 °C (for the related compound 4-Isobutyl-alpha-methylphenylacetic acid) | [4] |

| Boiling Point | 157 °C @ 4 mmHg (for the related compound 4-Isobutyl-alpha-methylphenylacetic acid) | [4] |

| pKa | Data not available | |

| XLogP3 | 1.8 | [1] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be conceptualized from related syntheses of fluorinated and methylated benzoic and phenylacetic acids.[6][7][8] A common approach involves the formation of a precursor, such as a substituted benzyl cyanide or acetophenone, followed by hydrolysis or rearrangement.

A Potential Multi-Step Synthesis Protocol:

-

Friedel-Crafts Acylation of 3-Fluorotoluene:

-

To a cooled solution of 3-fluorotoluene in a suitable solvent (e.g., 1,2-dichloroethane) under an inert atmosphere, add a Lewis acid catalyst such as anhydrous aluminum trichloride.[6]

-

Slowly add an acetylating agent, like acetyl chloride, while maintaining a low temperature (0-10 °C).

-

Monitor the reaction by a suitable technique (e.g., HPLC or TLC) until the starting material is consumed.

-

Quench the reaction by carefully adding it to ice water. Extract the organic layer, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure to yield the crude 4-fluoro-2-methylacetophenone.

-

-

Willgerodt-Kindler Reaction:

-

In a reaction vessel, combine the 4-fluoro-2-methylacetophenone with sulfur and an amine, such as morpholine.[9]

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

After completion, the intermediate thioamide is not isolated. The reaction mixture is cooled, and a solution of sodium hydroxide is added.

-

The mixture is then heated to reflux to hydrolyze the thioamide to the corresponding carboxylic acid.

-

After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the crude this compound.[9]

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.[9]

-

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be used to confirm the structure of the final product. The proton NMR would show characteristic signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methyl group protons. The carbon NMR would show the corresponding carbon signals.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations.

Visualizations

Logical Relationship of Structural Features

The following diagram illustrates the influence of the key structural components of this compound on its chemical properties.

Proposed Synthesis Workflow

The diagram below outlines the key steps in a plausible synthetic pathway for this compound.

Safety and Handling

While a specific safety data sheet for this compound was not found, as a carboxylic acid, it should be handled with appropriate care. It is likely to be an irritant to the skin, eyes, and respiratory system. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. It should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[5]

Conclusion

This compound is a valuable building block for organic synthesis, particularly in the development of new pharmaceutical agents. This guide has provided a summary of its key chemical properties, a detailed plausible synthesis protocol, and visualizations to aid in understanding its structure-property relationships and synthesis. Further experimental work is required to fully characterize this compound, including determination of its pKa, melting point, and detailed spectral analysis.

References

- 1. 2-(4-Fluoro-2-methylphenyl)acetic acid | C9H9FO2 | CID 5016950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rdchemicals.com [rdchemicals.com]

- 3. This compound [oakwoodchemical.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.fi [fishersci.fi]

- 6. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 7. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]

- 8. Buy 4-Fluoro-3-methylphenylacetic acid | 1000520-92-2 [smolecule.com]

- 9. CN102633623A - Methylphenylacetic acid preparation method - Google Patents [patents.google.com]

Technical Guide: 4-Fluoro-2-methylphenylacetic Acid (CAS 407640-40-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information and presents a scientifically plausible, though unvalidated, experimental protocol for the synthesis of 4-Fluoro-2-methylphenylacetic acid. As of the date of this guide, there is no publicly available literature on the biological activity or detailed experimental spectral data for this specific compound.

Introduction

This compound, with the CAS number 407640-40-8, is a substituted phenylacetic acid derivative. Phenylacetic acids and their analogues are significant structural motifs in medicinal chemistry and materials science. The presence of a fluorine atom and a methyl group on the phenyl ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide summarizes the known properties of this compound and proposes a detailed synthetic route.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 407640-40-8 | [1][2] |

| Molecular Formula | C₉H₉FO₂ | [1][2] |

| Molecular Weight | 168.17 g/mol | [1][2] |

| IUPAC Name | 2-(4-fluoro-2-methylphenyl)acetic acid | [1] |

| Melting Point | 96 - 99 °C | [2] |

| Solubility | Insoluble in water | [2] |

| Purity (Typical) | 97% | [2] |

Proposed Synthesis

Overall Synthetic Scheme

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2,2,2-Trichloro-1-(4-fluoro-2-methylphenyl)ethan-1-one

This procedure is adapted from a patented method for the synthesis of the benzoic acid precursor.

-

Materials: 1-Fluoro-3-methylbenzene, trichloroacetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), 5% hydrochloric acid (HCl).

-

Procedure:

-

To a stirred, cooled (0 °C) suspension of anhydrous AlCl₃ in dry DCM, add trichloroacetyl chloride dropwise under an inert atmosphere (e.g., nitrogen).

-

To this mixture, add 1-fluoro-3-methylbenzene dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Carefully pour the reaction mixture into a beaker of ice-cold 5% HCl solution with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone, which can be used in the next step without further purification.

-

Step 2: Synthesis of 4-Fluoro-2-methylbenzoic Acid

-

Materials: Crude 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethan-1-one, sodium hydroxide (NaOH), hydrochloric acid (HCl).

-

Procedure:

-

Dissolve the crude ketone from Step 1 in an aqueous solution of NaOH (e.g., 10-20%).

-

Heat the mixture to reflux for 4-6 hours. The hydrolysis of the trichloromethyl group will yield the sodium salt of the benzoic acid.

-

Cool the reaction mixture to room temperature and acidify to pH < 2 with concentrated HCl.

-

The product, 4-fluoro-2-methylbenzoic acid, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

-

Step 3: Synthesis of this compound (Arndt-Eistert Homologation)

This is a classic method for the one-carbon homologation of carboxylic acids.

-

Materials: 4-Fluoro-2-methylbenzoic acid, thionyl chloride (SOCl₂), diazomethane (CH₂N₂) in diethyl ether, silver oxide (Ag₂O), water, diethyl ether. Note: Diazomethane is highly toxic and explosive. This reaction should only be performed by trained personnel in a suitable fume hood with appropriate safety precautions.

-

Procedure:

-

Convert 4-fluoro-2-methylbenzoic acid to its acyl chloride by refluxing with an excess of thionyl chloride for 2-3 hours. Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the crude acyl chloride in anhydrous diethyl ether and cool to 0 °C.

-

Slowly add a freshly prepared ethereal solution of diazomethane until the yellow color of diazomethane persists.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to stand at room temperature for several hours.

-

To the resulting diazoketone solution, add a catalytic amount of silver oxide suspended in water.

-

Warm the mixture gently. The evolution of nitrogen gas indicates the Wolff rearrangement is proceeding.

-

After the gas evolution ceases, continue to stir for 1 hour.

-

The resulting mixture contains the target phenylacetic acid. Extract the product into an aqueous basic solution (e.g., NaHCO₃), wash the aqueous layer with ether, and then re-acidify with HCl to precipitate the final product.

-

Collect the solid by filtration, wash with water, and dry. Purify by recrystallization.

-

Spectral Data (Predicted)

No experimental spectral data for this compound is currently available in public databases. The following table provides predicted spectral information based on its chemical structure.

| Spectroscopy | Predicted Data |

| ¹H NMR | Signals expected for aromatic protons (doublets and doublet of doublets, ~6.8-7.2 ppm), a singlet for the methylene (-CH₂) group (~3.6 ppm), and a singlet for the methyl (-CH₃) group (~2.3 ppm). |

| ¹³C NMR | Resonances anticipated for the carboxylic acid carbon (~175-180 ppm), aromatic carbons (including a C-F coupled carbon), the methylene carbon (~40 ppm), and the methyl carbon (~19 ppm). |

| IR | Characteristic absorptions for O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-F stretch (~1100-1250 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹). |

| Mass Spec (EI) | Expected molecular ion peak [M]⁺ at m/z = 168. A prominent fragment from the loss of the carboxyl group [M-COOH]⁺ at m/z = 123. |

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and databases reveals no published studies on the biological activity, mechanism of action, or potential applications in drug discovery for this compound. Therefore, its role in any signaling pathway is unknown, and no diagrams can be provided at this time. The compound is primarily available as a synthetic building block for research purposes.[2]

Safety and Handling

Based on available safety data for this compound class, this compound should be handled with care.

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Precautions: Use in a well-ventilated area. Wear protective gloves, eye protection, and appropriate laboratory attire. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Keep container tightly sealed. Store in a cool, dry place. Incompatible with oxidizing agents.[2]

Conclusion

This compound (CAS 407640-40-8) is a fluorinated aromatic carboxylic acid with potential utility as a building block in chemical synthesis. This guide has provided a summary of its known physical properties and outlined a detailed, plausible synthetic protocol. The lack of data on its biological effects presents an open area for future research. Investigators interested in this molecule should validate the proposed synthetic route and perform their own characterization.

References

An In-depth Technical Guide to 4-Fluoro-2-methylphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-2-methylphenylacetic acid, a key building block in modern medicinal chemistry. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and its applications in the development of novel therapeutics.

Core Physicochemical Data

This compound is a substituted aromatic carboxylic acid. The presence of a fluorine atom and a methyl group on the phenyl ring significantly influences its electronic properties and steric hindrance, making it a valuable synthon for creating diverse molecular architectures with specific biological activities.

| Property | Value | Reference |

| Molecular Weight | 168.17 g/mol | |

| Molecular Formula | C₉H₉FO₂ | |

| CAS Number | 407640-40-8 | |

| Melting Point | 96 - 99 °C | |

| Solubility | Insoluble in water | |

| Appearance | White to off-white crystalline powder |

Synthesis and Purification Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the Willgerodt-Kindler reaction, followed by hydrolysis.

Experimental Protocol: Synthesis via Willgerodt-Kindler Reaction

This protocol outlines a general procedure for the synthesis of this compound from 1-(4-fluoro-2-methylphenyl)ethan-1-one.

Materials:

-

1-(4-fluoro-2-methylphenyl)ethan-1-one

-

Sulfur

-

Morpholine

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Ethanol

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Thioamide Formation: In a round-bottom flask, dissolve 1-(4-fluoro-2-methylphenyl)ethan-1-one (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents). Reflux the mixture at 130-140°C for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis: After cooling to room temperature, add a 20% aqueous solution of sodium hydroxide (10 equivalents) to the reaction mixture. Reflux the mixture for 12-18 hours to hydrolyze the thioamide intermediate.

-

Work-up and Acidification: Cool the reaction mixture and extract with diethyl ether to remove any unreacted starting material and byproducts. Carefully acidify the aqueous layer to a pH of 1-2 with concentrated hydrochloric acid, which will precipitate the crude this compound.

-

Purification: Filter the crude product and wash with cold water. Recrystallize the solid from an ethanol/water mixture to obtain the pure this compound. Dry the purified product under vacuum.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the aromatic protons (with splitting patterns influenced by the fluorine and methyl substituents), a singlet for the benzylic protons (CH₂), and a singlet for the methyl protons (CH₃). The carboxylic acid proton will appear as a broad singlet. |

| ¹³C NMR | Signals for the aromatic carbons (with C-F couplings), the methylene carbon, the methyl carbon, and the carbonyl carbon of the carboxylic acid. |

| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with neighboring aromatic protons. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.17 m/z). Fragmentation patterns may include the loss of the carboxylic acid group. |

| Infrared (IR) Spectroscopy | A broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), and a strong absorption for the C=O stretch of the carbonyl group (around 1700 cm⁻¹). |

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The strategic placement of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule.

Role as a Pharmacophore

Derivatives of fluorinated phenylacetic acids have shown significant potential in the development of novel therapeutics, particularly in oncology and infectious diseases. For instance, the aryl acetamide moiety derived from this acid is a key component in a class of triazolopyridazine compounds investigated for their potent activity against the parasite Cryptosporidium. Structure-activity relationship (SAR) studies have revealed that the position of the fluorine atom on the phenyl ring is critical for the biological activity of these compounds.

Case Study: Inhibition of Kinase Signaling Pathways

Many kinase inhibitors, which are a cornerstone of modern cancer therapy, incorporate substituted phenylacetic acid scaffolds. While a direct link for this compound to a specific pathway is not extensively documented, its derivatives are designed to target key signaling molecules. For example, inhibitors of Aurora Kinase B, a crucial regulator of cell division, have been synthesized using similar fluorinated building blocks. Disruption of the Aurora Kinase B signaling pathway can lead to mitotic arrest and apoptosis in cancer cells.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules with significant therapeutic potential. Its unique structural features, conferred by the fluorine and methyl substituents, provide medicinal chemists with a powerful tool to modulate the pharmacological properties of drug candidates. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important compound.

Technical Guide: Elucidation of the Chemical Structure of 4-Fluoro-2-methylphenylacetic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the analytical methodologies used to elucidate and confirm the structure of 4-Fluoro-2-methylphenylacetic acid. As a key intermediate and building block in the synthesis of pharmaceuticals and electronic chemicals, rigorous structural confirmation is imperative.[1][2] This document outlines its fundamental chemical properties, presents a comprehensive analysis of its spectral data (NMR, IR, MS), and provides detailed experimental protocols for its synthesis and characterization. The logical workflow of the structure elucidation process is also visualized to aid in comprehension.

Compound Identification and Physicochemical Properties

This compound is an aromatic carboxylic acid derivative. Its core structure consists of a benzene ring substituted with a fluorine atom, a methyl group, and an acetic acid moiety.

| Identifier | Value | Reference |

| IUPAC Name | 2-(4-Fluoro-2-methylphenyl)acetic acid | [3] |

| Synonyms | (4-Fluoro-2-methyl-phenyl)-acetic acid | [4] |

| CAS Number | 407640-40-8 | [3] |

| Molecular Formula | C₉H₉FO₂ | [3] |

| Molecular Weight | 168.17 g/mol | [3][5][6] |

| Monoisotopic Mass | 168.05865769 Da | [3] |

| Solubility | Insoluble in water. | [2] |

| Physical State | Solid | - |

Structural Elucidation via Spectroscopic Analysis

The confirmation of the molecular structure of this compound is achieved through a combination of modern spectroscopic techniques. Each method provides unique information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

2.1.1 ¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, the following proton signals are expected.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| ~7.0-7.2 | Multiplet | 1H | Aromatic H (adjacent to -CH₃) |

| ~6.8-7.0 | Multiplet | 2H | Aromatic H (adjacent to -F) |

| ~3.6 | Singlet | 2H | Methylene (-CH₂-) |

| ~2.3 | Singlet | 3H | Methyl (-CH₃) |

2.1.2 ¹³C NMR (Carbon NMR) Data (Predicted)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~175-180 | Carboxylic Acid Carbon (-C OOH) |

| ~160-165 (d, ¹JCF) | Aromatic Carbon attached to Fluorine (C -F) |

| ~138-142 (d) | Aromatic Carbon attached to Methyl (C -CH₃) |

| ~130-135 (d) | Aromatic Carbon attached to Acetic Acid (C -CH₂COOH) |

| ~115-125 (d) | Aromatic CH Carbons |

| ~40-45 | Methylene Carbon (-C H₂-) |

| ~18-22 | Methyl Carbon (-C H₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid (-COOH) |

| ~2950 | C-H Stretch | Aromatic/Aliphatic |

| ~1700 | C=O Stretch | Carboxylic Acid (-COOH) |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Carboxylic Acid |

| ~1200 | C-F Stretch | Aryl Fluoride |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

| m/z Ratio | Fragment | Interpretation |

| 168 | [M]⁺ | Molecular Ion |

| 123 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 109 | [M - CH₂COOH]⁺ | Loss of the acetic acid moiety |

Experimental Protocols

Synthesis of this compound

The following protocol is based on a multi-step synthesis involving a Friedel-Crafts acylation followed by hydrolysis.[1] This method utilizes readily available starting materials.[1]

Step 1: Friedel-Crafts Acylation

-

In a reaction vessel under an inert atmosphere, add m-fluorotoluene (1.0 eq) and a Lewis acid catalyst (e.g., anhydrous aluminum trichloride, 1.2 eq) to a suitable solvent (e.g., dichloromethane).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add trichloroacetyl chloride (1.1 eq) dropwise to the stirred mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate ketone product.

Step 2: Hydrolysis

-

Dissolve the crude ketone from the previous step in a suitable solvent (e.g., ethanol).

-

Add an aqueous solution of a strong base (e.g., sodium hydroxide, 3.0 eq).

-

Heat the mixture to reflux and maintain for 2-4 hours.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 1-2, resulting in the precipitation of the crude product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

General Protocol for Spectroscopic Analysis

-

NMR Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

¹H and ¹³C NMR Acquisition : Acquire spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for both ¹H and ¹³C (with proton decoupling) should be used.

-

IR Spectroscopy : Prepare a sample by either creating a KBr pellet containing a small amount of the solid product or by using an Attenuated Total Reflectance (ATR) accessory. Record the spectrum over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry : Introduce a dilute solution of the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source, to obtain the mass-to-charge ratio of the molecular ion and its fragments.

Logical Framework for Structure Confirmation

The process of elucidating and confirming a chemical structure is a logical, stepwise procedure where data from multiple analytical techniques are integrated to build a conclusive argument.

References

- 1. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 2. fishersci.fi [fishersci.fi]

- 3. 2-(4-Fluoro-2-methylphenyl)acetic acid | C9H9FO2 | CID 5016950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rdchemicals.com [rdchemicals.com]

- 5. scbt.com [scbt.com]

- 6. This compound [oakwoodchemical.com]

An In-depth Technical Guide to 2-(4-fluoro-2-methylphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-fluoro-2-methylphenyl)acetic acid, a substituted phenylacetic acid derivative, is a molecule of interest in medicinal chemistry and drug discovery. The unique arrangement of its functional groups—a carboxylic acid moiety, a fluorine atom, and a methyl group on the phenyl ring—confers specific physicochemical properties that can influence its biological activity. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, potential synthetic routes, and a discussion of the known biological activities of structurally related compounds, offering insights into its potential applications in drug development.

IUPAC Name: 2-(4-fluoro-2-methylphenyl)acetic acid[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₂ | PubChem[1] |

| Molecular Weight | 168.17 g/mol | PubChem[1] |

| XLogP3-AA (Predicted) | 2.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 168.05865769 g/mol | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

| Complexity | 179 | PubChem[1] |

Note: Experimental determination of properties such as melting point, boiling point, and solubility is crucial for drug development and would require laboratory analysis.

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of 2-(4-fluoro-2-methylphenyl)acetic acid is not explicitly described in readily accessible scientific literature. However, based on established organic chemistry principles and synthesis of analogous compounds, a plausible synthetic pathway can be proposed. One common method for the synthesis of aryl-substituted acetic acids is the Willgerodt-Kindler reaction.

Proposed Synthetic Pathway: Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction allows for the conversion of an aryl alkyl ketone to the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid.[2][3][4]

Logical Workflow for the Proposed Synthesis:

Caption: Proposed synthesis of 2-(4-fluoro-2-methylphenyl)acetic acid via the Willgerodt-Kindler reaction.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(4-fluoro-2-methylphenyl)-1-morpholinoethan-1-thione (Thioamide Intermediate)

-

To a reaction vessel, add 1-(4-fluoro-2-methylphenyl)ethan-1-one, elemental sulfur, and morpholine.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The excess morpholine and sulfur are removed. This may involve extraction and washing with a suitable solvent system.

-

The crude thioamide intermediate is then purified, for example, by column chromatography or recrystallization.

Step 2: Hydrolysis to 2-(4-fluoro-2-methylphenyl)acetic acid

-

The purified thioamide intermediate is dissolved in a suitable solvent (e.g., ethanol or a mixture of water and a co-solvent).

-

An aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide) is added to the solution.

-

The mixture is heated under reflux until the hydrolysis is complete, as monitored by TLC or another suitable method.

-

After cooling, the reaction mixture is acidified (if a basic hydrolysis was performed) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Disclaimer: This is a generalized, hypothetical protocol. The specific reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, would need to be optimized for this particular substrate.

Potential Applications in Drug Development and Biological Activity

While there is no specific literature detailing the biological activity or drug development applications of 2-(4-fluoro-2-methylphenyl)acetic acid, the broader class of substituted phenylacetic acids is known to possess a wide range of pharmacological properties.

Anti-inflammatory Activity

Many phenylacetic acid derivatives are potent non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The substitution pattern on the phenyl ring can significantly influence the potency and selectivity of COX inhibition.

Other Potential Biological Activities

Substituted phenylacetic acids and their derivatives have been investigated for a variety of other biological activities, including:

-

Antimicrobial activity: Some phenylacetic acid complexes have demonstrated antibacterial properties.[5]

-

Sodium-channel blockers: Certain phenylacetamide derivatives have been studied for their potential as sodium-channel blockers, with applications in neuroprotection.[6]

-

Auxin activity: In the field of botany, phenylacetic acids are known to act as plant hormones.[5]

The presence of the fluorine atom in 2-(4-fluoro-2-methylphenyl)acetic acid is of particular interest, as fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

Logical Relationship of Phenylacetic Acid Derivatives to Biological Activity:

Caption: Potential biological activities of the substituted phenylacetic acid class of compounds.

Conclusion

2-(4-fluoro-2-methylphenyl)acetic acid is a chemical entity with potential for further investigation in the field of drug discovery. While specific experimental data and biological activity studies for this compound are currently limited, its structural relationship to known bioactive molecules, particularly in the area of anti-inflammatory agents, suggests that it may be a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to fully characterize its physicochemical properties, develop an optimized synthetic protocol, and explore its pharmacological profile.

References

- 1. 2-(4-Fluoro-2-methylphenyl)acetic acid | C9H9FO2 | CID 5016950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 5. jchps.com [jchps.com]

- 6. Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-methylphenylacetic Acid Precursors

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of established and potential synthetic pathways for producing 4-Fluoro-2-methylphenylacetic acid and its crucial precursors. This compound serves as a vital building block in the synthesis of pharmaceuticals and specialty chemicals, making efficient and scalable production of its intermediates a key focus for chemical research and development.[1][2] This guide details various synthetic strategies, presents quantitative data in structured tables, and provides detailed experimental protocols for key transformations.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct chemical pathways. The most common strategies converge on the key intermediate, 2-(4-Fluoro-2-methylphenyl)acetonitrile , which is subsequently hydrolyzed to the final product. Alternative routes, such as the Willgerodt-Kindler reaction, Grignard carboxylation, and Friedel-Crafts acylation, offer different starting points and reaction conditions. The choice of pathway often depends on the availability of starting materials, scalability, cost, and safety considerations.

References

An In-depth Technical Guide on the Solubility of 4-Fluoro-2-methylphenylacetic Acid

This technical guide provides an overview of the available solubility data for 4-Fluoro-2-methylphenylacetic acid, outlines a general experimental protocol for solubility determination, and presents a visual representation of the experimental workflow. This information is intended for researchers, scientists, and professionals in the field of drug development.

Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. The primary piece of information available from scientific suppliers is a qualitative assessment of its solubility in water.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Insoluble[1] |

Further research is required to determine the quantitative solubility of this compound in a broader range of aqueous and organic solvents at various temperatures.

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound is not available in the reviewed literature, a general and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. The following protocol is a synthesized representation of best practices in the field.[2]

Objective: To determine the equilibrium solubility of a solid compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent(s) of interest

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation

-

pH meter (for aqueous solvents)

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a volumetric flask or vial). This ensures that a saturated solution is formed and that undissolved solid remains.[2]

-

Equilibration: The container is placed in a shaking incubator or water bath set to a constant temperature (e.g., 25 °C or 37 °C). The mixture is agitated for a sufficient period to allow it to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solid in the supernatant remains constant.[2]

-

Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation to pellet the solid material, followed by careful filtration of the supernatant through a syringe filter to remove any remaining particulate matter.[2]

-

Quantification: The concentration of this compound in the clear, saturated supernatant is then determined using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

-

Replicates: The experiment should be performed in triplicate to ensure the reliability and reproducibility of the results.[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

References

A Comprehensive Technical Guide to the Safety and Handling of 4-Fluoro-2-methylphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety and handling protocols for 4-Fluoro-2-methylphenylacetic acid (CAS No: 407640-40-8). The information is intended to support laboratory personnel in minimizing risks and ensuring safe operational procedures.

Chemical and Physical Properties

This compound is a synthetic building block, often utilized in the development of more complex organic molecules for pharmaceutical and chemical research.[1][2] Its physical and chemical properties are essential for understanding its behavior and for designing safe handling and storage procedures.

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₂ | PubChem[3] |

| Molecular Weight | 168.16 g/mol | PubChem[3] |

| Melting Point | 96°C to 99°C | Thermo Scientific[1] |

| Appearance | Solid | N/A |

| Solubility | Insoluble in water | Thermo Scientific[1] |

| IUPAC Name | 2-(4-fluoro-2-methylphenyl)acetic acid | PubChem[3] |

Hazard Identification and Classification

Understanding the hazards associated with this compound is the foundation of its safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 |

| Acute Toxicity, Oral (Potential) | 4 (14.3% of notifications) |

Source: PubChem[3]

Hazard Statements and Pictograms

The GHS classification corresponds to the following hazard statements and pictograms, which should be clearly displayed on all containers and in safety data sheets.

| Pictogram | GHS Code | Hazard Statement |

|

| GHS07 | Warning |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| H302 | Harmful if swallowed. (Note: This is based on a significant minority of GHS notifications) |

Source: PubChem[3]

Safety and Handling Protocols

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, minimum 4mil thickness). Always inspect gloves before use and use proper removal technique.[4] |

| Body Protection | Laboratory coat. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron. |

| Respiratory Protection | For handling powders outside of a ventilated enclosure, a respirator may be necessary. Contact Environmental Health & Safety (EHS) for guidance. Dust masks are not a substitute.[5] |

Engineering Controls

Engineering controls are the primary means of controlling exposure.

-

Ventilation: All work with this compound, especially when handling the solid powder, must be conducted in a properly functioning chemical fume hood or a ventilated balance enclosure.[4][5]

-

Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in good working order.

General Handling Procedures

-

Avoid all personal contact, including inhalation of dust.[5]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound, after removing gloves, and before leaving the laboratory.[5]

-

Keep containers tightly sealed when not in use.[1]

-

Use the minimum quantity of the substance necessary for the procedure.[5]

-

Whenever possible, use pre-mixed solutions to avoid handling the powder form.[5]

Experimental Protocols

The following are generalized protocols for common laboratory procedures involving solid chemical reagents. These should be adapted to specific experimental needs and incorporated into detailed Standard Operating Procedures (SOPs).

Protocol 1: Weighing this compound

This protocol is designed to minimize the risk of inhalation and contamination when weighing the solid compound.

-

Preparation:

-

Procedure:

-

Place a suitable weighing container (e.g., weigh boat, vial) on the balance.[7]

-

Tare the balance to zero.[8]

-

Using a clean spatula, carefully transfer the desired amount of this compound to the container. Avoid creating dust.[6]

-

Keep the primary container of the chemical closed as much as possible.[6]

-

Record the final weight.

-

-

Post-Weighing:

-

Securely close the primary container.

-

Clean the spatula and any other utensils used.

-

Wipe down the work surface and the exterior of the weighing container to remove any residual powder.[6]

-

Dispose of the bench paper and any contaminated materials as hazardous waste.

-

Protocol 2: Preparation of a Solution

This protocol outlines the steps for safely dissolving the weighed compound in a solvent.

-

Preparation:

-

Perform all steps within a chemical fume hood.

-

Have the appropriate solvent and glassware ready.

-

-

Procedure:

-

Add the desired volume of solvent to a suitable flask equipped with a magnetic stir bar.

-

Carefully add the weighed this compound to the flask.

-

Stir the mixture until the solid is fully dissolved. Gentle heating may be required for some solvents, which should be done with appropriate precautions (e.g., using a heating mantle with temperature control).

-

-

Storage:

-

Clearly label the solution with the chemical name, concentration, solvent, date, and any relevant hazard warnings.

-

Store the solution in a tightly sealed container in a designated, well-ventilated area, away from incompatible materials.

-

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage

-

Store in a cool, dry, and well-ventilated area.[1]

-

Keep containers tightly closed to prevent contamination and potential release.[1]

-

Store away from incompatible materials, such as strong oxidizing agents.[1]

-

Store in a designated area for hazardous chemicals, segregated from other materials as appropriate (e.g., in a cabinet for irritants).[5]

Disposal

-

Dispose of this compound and any contaminated materials (e.g., gloves, weigh boats, bench paper) as hazardous waste.[4]

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Do not dispose of the chemical down the drain or in the regular trash.

Accidental Release and First Aid Measures

Spill Response

-

Small Spills:

-

If the spill is contained within a fume hood, carefully sweep up the solid material, trying to minimize dust generation.

-

Place the spilled material and any contaminated cleaning supplies into a sealed container for hazardous waste disposal.

-

Decontaminate the area with an appropriate solvent and then soap and water.

-

-

Large Spills:

-

Evacuate the immediate area and alert others.

-

Contact your institution's Environmental Health & Safety (EHS) department immediately.

-

Only personnel trained in hazardous spill response should attempt to clean up a large spill.

-

First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Toxicology and Biological Pathways

Toxicity Profile

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific, publicly available information detailing the biological signaling pathways or metabolic fate of this compound. It is primarily used as a chemical intermediate.[2] Phenylacetic acids, in general, are known to have roles in plant metabolism as auxins, but the biological effects of this specific substituted analog in mammalian systems have not been well-characterized.[9]

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting, from receipt of the chemical to its final disposal.

Caption: Safe handling workflow for this compound.

References

- 1. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 2. Buy 4-Fluoro-3-methylphenylacetic acid | 1000520-92-2 [smolecule.com]

- 3. 2-(4-Fluoro-2-methylphenyl)acetic acid | C9H9FO2 | CID 5016950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ehs.yale.edu [ehs.yale.edu]

- 5. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 6. ehs.wisc.edu [ehs.wisc.edu]

- 7. extranet.who.int [extranet.who.int]

- 8. complianceonline.com [complianceonline.com]

- 9. Phenylacetic acid metabolism in land plants: novel pathways and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 4-Fluoro-2-methylphenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoro-2-methylphenylacetic acid. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents a predicted dataset derived from the analysis of structurally similar compounds. The methodologies for acquiring such spectroscopic data are also detailed. This information is intended to support researchers, scientists, and professionals in drug development in the characterization and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectroscopic characteristics of related compounds, including 2-methylphenylacetic acid[1][2], 4-fluorophenylacetic acid[3][4][5], and 4-methylphenylacetic acid[6][7].

Infrared (IR) Spectroscopy

Table 1: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1610, ~1500 | Medium-Strong | C=C stretch (Aromatic Ring) |

| ~1250 | Medium | C-O stretch (Carboxylic Acid) |

| ~1220 | Medium | C-F stretch |

| ~920 | Broad, Medium | O-H bend (Carboxylic Acid Dimer) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (unless otherwise specified)

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.1-7.3 | Multiplet | 2H | Aromatic H |

| ~6.9-7.0 | Multiplet | 1H | Aromatic H |

| ~3.6 | Singlet | 2H | -CH₂- |

| ~2.3 | Singlet | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~178 | -COOH |

| ~160 (d, ¹JCF ≈ 245 Hz) | Aromatic C-F |

| ~138 (d, ³JCF ≈ 8 Hz) | Aromatic C-CH₃ |

| ~132 (d, ⁴JCF ≈ 3 Hz) | Aromatic C-H |

| ~130 | Aromatic C-CH₂ |

| ~115 (d, ²JCF ≈ 21 Hz) | Aromatic C-H |

| ~113 (d, ²JCF ≈ 21 Hz) | Aromatic C-H |

| ~40 | -CH₂- |

| ~19 | -CH₃ |

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 168 | ~50 | [M]⁺ (Molecular Ion) |

| 123 | ~100 | [M - COOH]⁺ |

| 109 | ~30 | [M - CH₂COOH]⁺ |

| 95 | ~20 | [C₆H₄F]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of this compound.

Infrared (IR) Spectroscopy

Methodology: Attenuated Total Reflectance (ATR)

-

Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Background Spectrum: A background spectrum of the empty ATR crystal is collected.

-

Sample Preparation: A small amount of the solid this compound is placed onto the ATR crystal.

-

Data Acquisition: Pressure is applied to the sample using the ATR's pressure arm to ensure good contact with the crystal. The sample spectrum is then collected.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

Data Acquisition:

-

For ¹H NMR, a standard single-pulse experiment is performed.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon atom.

-

-

Data Processing: The raw free induction decay (FID) is processed with a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Methodology: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. 2-Methylphenylacetic acid(644-36-0) 1H NMR [m.chemicalbook.com]

- 2. 2-Methylphenylacetic acid(644-36-0) IR2 [m.chemicalbook.com]

- 3. 4-Fluorophenylacetic acid(405-50-5) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methylphenylacetic acid(622-47-9) 13C NMR spectrum [chemicalbook.com]

- 7. p-Tolylacetic acid | C9H10O2 | CID 248474 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluoro-2-methylphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methylphenylacetic acid is a substituted phenylacetic acid derivative with potential applications in medicinal chemistry and drug discovery as a synthetic building block. Its structural features, including the fluorine atom and the phenylacetic acid scaffold, make it an attractive starting material for the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of its commercial availability, potential synthetic routes, and key physicochemical properties.

Commercial Availability

This compound is commercially available from several chemical suppliers. The typical purity offered is around 97%. It is important to distinguish this compound from its isomers, such as 2-fluoro-4-methylphenylacetic acid, which are also commercially available.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 407640-40-8 | --INVALID-LINK-- |

| Molecular Formula | C₉H₉FO₂ | --INVALID-LINK-- |

| Molecular Weight | 168.17 g/mol | --INVALID-LINK-- |

| Melting Point | 96-99 °C | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | General Supplier Information |

| Solubility | Insoluble in water | --INVALID-LINK-- |

Synthesis Methodologies

Arndt-Eistert Homologation of 4-Fluoro-2-methylbenzoic Acid

The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids. This pathway would involve the conversion of 4-fluoro-2-methylbenzoic acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile like water would yield the desired this compound.

Experimental Protocol (General Procedure):

-

Acid Chloride Formation: 4-Fluoro-2-methylbenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane, DCM) to form 4-fluoro-2-methylbenzoyl chloride. The reaction is typically carried out at room temperature or with gentle heating. Excess chlorinating agent and solvent are removed under reduced pressure.

-

Diazoketone Formation: The crude 4-fluoro-2-methylbenzoyl chloride is dissolved in an inert solvent (e.g., diethyl ether or THF) and treated with a solution of diazomethane (CH₂N₂) at 0 °C. The reaction is stirred until the acid chloride is consumed. Caution: Diazomethane is toxic and explosive and should be handled with extreme care in a well-ventilated fume hood.

-

Wolff Rearrangement: The resulting diazoketone is then subjected to Wolff rearrangement, which can be induced by a metal catalyst (e.g., silver oxide, Ag₂O, or silver benzoate) or photochemically. The reaction is performed in the presence of water to trap the intermediate ketene and form this compound.

-

Work-up and Purification: The reaction mixture is acidified, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Hydrolysis of 4-Fluoro-2-methylphenylacetonitrile

The hydrolysis of a nitrile (cyanide) group is a straightforward and common method for the preparation of carboxylic acids. This route would start with 4-fluoro-2-methylphenylacetonitrile, which can be synthesized from the corresponding benzyl halide.

Experimental Protocol (General Procedure):

-

Nitrile Hydrolysis: 4-Fluoro-2-methylphenylacetonitrile is heated under reflux with a strong acid (e.g., aqueous sulfuric acid or hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide or potassium hydroxide).

-

Acidic Work-up: If basic hydrolysis is performed, the reaction mixture is cooled and then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: The precipitated this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing carboxylic acids. This pathway would involve the alkylation of diethyl malonate with 4-fluoro-2-methylbenzyl bromide, followed by hydrolysis and decarboxylation.

Experimental Protocol (General Procedure):

-

Enolate Formation: Diethyl malonate is treated with a base, such as sodium ethoxide (NaOEt), in a suitable solvent like ethanol to form the corresponding enolate.

-

Alkylation: 4-Fluoro-2-methylbenzyl bromide is added to the enolate solution, leading to an Sₙ2 reaction to form diethyl (4-fluoro-2-methylbenzyl)malonate.

-

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then heated with a strong acid (e.g., aqueous HCl or H₂SO₄). This step hydrolyzes both ester groups to carboxylic acids, and the resulting malonic acid derivative readily undergoes decarboxylation upon heating to yield this compound.

Spectroscopic Data

-

¹H NMR:

-

A singlet for the methyl group protons (CH₃) around 2.2-2.4 ppm.

-

A singlet for the methylene group protons (CH₂) around 3.6-3.8 ppm.

-

Aromatic protons would appear in the range of 6.8-7.3 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with coupling to the fluorine atom.

-

A broad singlet for the carboxylic acid proton (COOH) typically above 10 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

A signal for the methyl carbon (CH₃) around 18-22 ppm.

-

A signal for the methylene carbon (CH₂) around 40-45 ppm.

-

Aromatic carbons would appear in the range of 115-140 ppm, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant.

-

A signal for the carbonyl carbon (C=O) of the carboxylic acid around 175-180 ppm.

-

-

IR Spectroscopy:

-

A broad O-H stretch from the carboxylic acid dimer in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹.

-

C-F stretching vibrations in the fingerprint region, typically around 1200-1300 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations.

-

Applications in Drug Discovery and Research

While specific biological targets for this compound are not extensively documented, its structural motif is present in molecules with various pharmacological activities. Phenylacetic acid derivatives are known to be incorporated into non-steroidal anti-inflammatory drugs (NSAIDs), and the introduction of a fluorine atom can modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.

This compound serves as a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery campaigns. For instance, it could be used in the synthesis of novel enzyme inhibitors, where the phenylacetic acid moiety can mimic the substrate and the fluoro-methyl substituted phenyl ring can explore specific binding pockets.

Conclusion

This compound is a commercially available fine chemical with significant potential as a building block in organic synthesis, particularly for the development of new pharmaceutical agents. While detailed experimental data is somewhat limited in the public domain, its synthesis can be approached through established chemical transformations. Further research into its biological activities could unveil its potential as a lead compound or a key intermediate in the development of novel therapeutics.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Fluoro-2-methylphenylacetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Fluoro-2-methylphenylacetic acid is a valuable synthetic building block and key intermediate in the development of pharmaceuticals and other bioactive molecules.[1] Its structure, featuring a fluorinated and methylated phenyl ring, imparts unique physicochemical properties that are desirable in drug design, potentially influencing factors like metabolic stability and binding affinity.[1] This document provides a detailed, three-step synthesis protocol for this compound, starting from 4-fluoro-2-methyltoluene. The methodology involves benzylic bromination, cyanation, and subsequent nitrile hydrolysis, representing a robust and scalable route to the target compound.

Overall Synthesis Scheme

The synthesis of this compound is accomplished via the three-step process illustrated below. The pathway begins with the radical-initiated bromination of 4-fluoro-2-methyltoluene to form the benzyl bromide intermediate. This intermediate is then converted to the corresponding phenylacetonitrile derivative through a nucleophilic substitution reaction with sodium cyanide. Finally, acid-catalyzed hydrolysis of the nitrile yields the desired this compound.

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials and Equipment:

-

4-Fluoro-2-methyltoluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium cyanide (NaCN)

-

Ethanol

-

Sulfuric acid (H₂SO₄), concentrated

-

Glacial acetic acid

-

Sodium bicarbonate (NaHCO₃)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware, reflux condenser, mechanical stirrer, separatory funnel, rotary evaporator, and heating mantle.

Protocol 1: Synthesis of 1-(Bromomethyl)-4-fluoro-2-methylbenzene (Intermediate 1)

This protocol describes the selective free-radical bromination of the benzylic methyl group of 4-fluoro-2-methyltoluene.[2][3]

Methodology:

-

To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoro-2-methyltoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN, ~0.02 eq).

-

Add anhydrous carbon tetrachloride (CCl₄) to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Heat the reaction mixture to reflux (approx. 77°C) with vigorous stirring. The reaction can be monitored by TLC or GC for the disappearance of the starting material. The reaction is typically complete within 4-8 hours.[2]

-

After completion, cool the mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold CCl₄.

-

Wash the combined filtrate with water and then with a saturated aqueous sodium bicarbonate solution to remove any remaining HBr.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, 1-(bromomethyl)-4-fluoro-2-methylbenzene, can be used in the next step without further purification or can be purified by vacuum distillation.

Protocol 2: Synthesis of 2-(4-Fluoro-2-methylphenyl)acetonitrile (Intermediate 2)

This protocol outlines the nucleophilic substitution of the bromide with a cyanide group to form the phenylacetonitrile intermediate.[4][5][6]

Methodology:

-

In a round-bottom flask fitted with a reflux condenser and stirrer, dissolve sodium cyanide (NaCN, 1.2 eq) in a mixture of ethanol and water (e.g., a 1:1 ratio).[5][6] Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Add the crude 1-(bromomethyl)-4-fluoro-2-methylbenzene (1.0 eq) from the previous step to the cyanide solution.

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.[5]

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude 2-(4-fluoro-2-methylphenyl)acetonitrile. The product can be purified by vacuum distillation if necessary.

Protocol 3: Synthesis of this compound (Final Product)

This protocol describes the acid-catalyzed hydrolysis of the nitrile to the final carboxylic acid product.[7][8]

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine the crude 2-(4-fluoro-2-methylphenyl)acetonitrile (1.0 eq), water, concentrated sulfuric acid, and glacial acetic acid. A typical ratio is similar to that used for phenylacetic acid synthesis (e.g., 1 part nitrile, 1.5 parts water, 1.2 parts H₂SO₄, 1.5 parts acetic acid by volume).[7]

-

Heat the mixture to reflux with stirring for 3-5 hours. The hydrolysis is typically complete when a homogenous solution is formed.[7]

-

Cool the reaction mixture slightly and pour it into a beaker containing cold water or ice with stirring.

-

The this compound will precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure this compound.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound.

Table 1: Summary of Reagents and Reaction Conditions

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature | Typical Time |

| 1 | Benzylic Bromination | 4-Fluoro-2-methyltoluene | NBS, AIBN | CCl₄ | Reflux (~77°C) | 4-8 h |

| 2 | Cyanation | 1-(Bromomethyl)-4-fluoro-2-methylbenzene | NaCN | Ethanol/Water | Reflux | 4-6 h |

| 3 | Nitrile Hydrolysis | 2-(4-Fluoro-2-methylphenyl)acetonitrile | H₂SO₄, H₂O, Acetic Acid | Aqueous | Reflux | 3-5 h |

Table 2: Product Characterization and Expected Yields

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) |

| Intermediate 1 | C₈H₈BrF | 203.05 | Liquid | 75-85% |

| Intermediate 2 | C₉H₈FN | 149.17 | Liquid/Solid | 80-90% |

| Final Product | C₉H₉FO₂ | 168.16 | Solid | 80-85% (from nitrile) |

Visualized Workflow and Application

The following diagrams illustrate the detailed experimental workflow and the synthetic utility of the final product.

Caption: Detailed experimental workflow for the multi-step synthesis.

Caption: Synthetic utility of this compound in drug development.

References

- 1. Buy 4-Fluoro-3-methylphenylacetic acid | 1000520-92-2 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. scientificupdate.com [scientificupdate.com]

- 4. brainly.in [brainly.in]

- 5. prepchem.com [prepchem.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN100455557C - The production method of methylphenylacetic acid - Google Patents [patents.google.com]

The Versatile Scaffold: 4-Fluoro-2-methylphenylacetic Acid in Modern Medicinal Chemistry

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: 4-Fluoro-2-methylphenylacetic acid is a valuable building block in medicinal chemistry, offering a unique combination of steric and electronic properties that can be exploited for the design of novel therapeutic agents. The presence of a fluorine atom at the 4-position of the phenyl ring can enhance metabolic stability, improve binding affinity, and modulate the pKa of the carboxylic acid group. The methyl group at the 2-position provides a steric handle that can be used to probe the topology of binding pockets and influence the conformation of the molecule. This document provides an overview of the applications of this compound in medicinal chemistry, along with detailed protocols for the synthesis and evaluation of its derivatives.

Key Applications in Drug Discovery

Derivatives of this compound have shown promise in a variety of therapeutic areas, including oncology, inflammation, and neuroscience. The phenylacetic acid core provides a versatile scaffold that can be readily functionalized to target a wide range of biological macromolecules.

Kinase Inhibitors for the Treatment of Proliferative Diseases

The this compound moiety has been incorporated into the structure of potent kinase inhibitors, particularly those targeting receptor tyrosine kinases such as c-KIT.[1][2] These kinases are often dysregulated in various cancers, making them attractive targets for drug development. The phenylacetic acid derivative serves as a key intermediate in the synthesis of complex heterocyclic systems, such as dihydronaphthyridines, which can effectively block the ATP-binding site of the kinase.

Anticancer Agents Targeting Cell Proliferation

Closely related acetamide derivatives of 4-fluorophenylacetic acid have demonstrated significant cytotoxic activity against various cancer cell lines. These compounds are thought to exert their anticancer effects through the induction of apoptosis. The substitution pattern on the N-phenyl ring can be modified to optimize potency and selectivity.